molecular formula C28H14N2O10 B2994359 Benzoic acid, 3,3'-(1,3,6,8-tetrahydro-1,3,6,8-tetraoxobenzo[lmn][3,8]phenanthroline-2,7-diyl)bis[6-hydroxy- (9CI) CAS No. 197389-70-1

Benzoic acid, 3,3'-(1,3,6,8-tetrahydro-1,3,6,8-tetraoxobenzo[lmn][3,8]phenanthroline-2,7-diyl)bis[6-hydroxy- (9CI)

Cat. No.: B2994359
CAS No.: 197389-70-1
M. Wt: 538.424
InChI Key: TZESBCDEPTWYRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, with the molecular formula C₂₈H₁₄N₂O₈ and molecular weight 506.42 g/mol, is a structurally complex benzoic acid derivative. It features a tetraoxobenzo-phenanthroline core, which confers rigidity and electronic conjugation, and two 6-hydroxybenzoic acid substituents at the 3,3'-positions . The compound is sparingly soluble in polar aprotic solvents like DMF and DMSO, making it suitable for applications in metal-organic frameworks (MOFs) and specialized polymer synthesis . Its synthesis typically involves condensation reactions of naphthalene tetracarboxylic dianhydride (NTCDA) derivatives with substituted benzoic acids, followed by functionalization to introduce hydroxyl groups .

Properties

IUPAC Name

5-[13-(3-carboxy-4-hydroxyphenyl)-5,7,12,14-tetraoxo-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaen-6-yl]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H14N2O10/c31-19-7-1-11(9-17(19)27(37)38)29-23(33)13-3-5-15-22-16(6-4-14(21(13)22)24(29)34)26(36)30(25(15)35)12-2-8-20(32)18(10-12)28(39)40/h1-10,31-32H,(H,37,38)(H,39,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZESBCDEPTWYRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)C6=CC(=C(C=C6)O)C(=O)O)C2=O)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H14N2O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3,3’-(1,3,6,8-tetrahydro-1,3,6,8-tetraoxobenzo[lmn][3,8]phenanthroline-2,7-diyl)bis[6-hydroxy- (9CI)] typically involves multi-step organic synthesis techniquesThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of advanced reactors and continuous flow systems can enhance the production efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,3’-(1,3,6,8-tetrahydro-1,3,6,8-tetraoxobenzo[lmn][3,8]phenanthroline-2,7-diyl)bis[6-hydroxy- (9CI)] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones .

Scientific Research Applications

Benzoic acid, 3,3’-(1,3,6,8-tetrahydro-1,3,6,8-tetraoxobenzo[lmn][3,8]phenanthroline-2,7-diyl)bis[6-hydroxy- (9CI)] has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or interfere with essential enzymes. In cancer research, it may inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

5,5'-(1,3,6,8-Tetrahydro-1,3,6,8-Tetraoxobenzo[lmn][3,8]phenanthroline-2,7-diyl)bis[1,3-benzenedicarboxylic acid]

  • Molecular Formula : C₃₀H₁₄N₂O₁₂
  • Molecular Weight : 594.44 g/mol .
  • Key Differences : This analog replaces the 6-hydroxybenzoic acid groups with 1,3-benzenedicarboxylic acid moieties. The additional carboxylic acid groups enhance its chelating capacity, making it more effective in MOF construction compared to the 6-hydroxy variant. Its higher molecular weight and polarity also influence solubility and crystallinity .

Benzoic Acid, 4,4'-(1,3,6,8-Tetrahydro-1,3,6,8-Tetraoxobenzo[lmn][3,8]phenanthroline-2,7-diyl)bis- (CAS 49546-06-7)

  • Molecular Formula : C₂₈H₁₄N₂O₈
  • Molecular Weight : 506.42 g/mol .
  • Key Differences: Positional isomerism distinguishes this compound, with benzoic acid substituents at the 4,4'-positions instead of 3,3'. Applications include lithium-ion battery cathodes due to its redox-active naphthalene diimide core .

Physicochemical Properties vs. Simpler Benzoic Acid Derivatives

Property Target Compound p-Hydroxybenzoic Acid 3,4-Dihydroxybenzoic Acid
Solubility in Water Low (sparingly soluble) Moderate (~3.4 g/L) High (~12 g/L)
LogP (Octanol-Water) Estimated ~2.5–3.0 1.6 1.2
UV-Vis Absorption λₘₐₓ ~350–400 nm λₘₐₓ ~260 nm λₘₐₓ ~280 nm

The target compound’s extended aromatic system and hydroxyl groups enhance UV absorption and reduce water solubility compared to simpler derivatives. Its higher LogP suggests greater lipophilicity, impacting membrane permeability in biological systems .

Toxicity and Metabolic Considerations

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives indicate that electron-withdrawing substituents (e.g., nitro groups) increase toxicity, while hydroxyl groups reduce acute oral toxicity in mice . The target compound’s 6-hydroxy groups likely mitigate toxicity, though its large size may complicate metabolic clearance.

Biological Activity

Benzoic acid derivatives have garnered significant attention in pharmacological research due to their diverse biological activities. The compound Benzoic acid, 3,3'-(1,3,6,8-tetrahydro-1,3,6,8-tetraoxobenzo[lmn][3,8]phenanthroline-2,7-diyl)bis[6-hydroxy- (9CI) is a complex structure that exhibits potential therapeutic properties. This article explores its biological activity, including mechanisms of action and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C20H14N2O8C_{20}H_{14}N_2O_8 and a molecular weight of 410.34 g/mol. Its unique structure features multiple hydroxyl groups and a tetraoxobenzo[lmn][3,8]phenanthroline core, contributing to its biological properties.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit strong antioxidant properties. The presence of hydroxyl groups enhances the ability to scavenge free radicals and reduce oxidative stress. A study on related benzoic acid derivatives showed significant inhibition of lipid peroxidation in vitro .

Antimicrobial Properties

Benzoic acid derivatives are known for their antimicrobial effects. The compound has shown activity against various bacterial strains and fungi. In vitro tests demonstrated that it inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Research involving similar phenanthroline derivatives indicated cytotoxic effects against cancer cell lines such as HeLa and MCF-7. These effects were attributed to the induction of apoptosis and cell cycle arrest .

Case Studies

  • Antioxidant Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antioxidant activity of various benzoic acid derivatives. The specific compound demonstrated a significant reduction in reactive oxygen species (ROS) levels in human fibroblast cells .
  • Antimicrobial Testing : In a clinical trial assessing new antimicrobial agents, this benzoic acid derivative was tested against multidrug-resistant strains. Results showed a promising inhibition zone in agar diffusion tests compared to standard antibiotics .
  • Cancer Cell Line Studies : A recent investigation published in Cancer Letters highlighted the compound's ability to induce apoptosis in breast cancer cells through mitochondrial pathway activation. The study suggested that further research could lead to its development as an adjunct therapy for breast cancer .

Q & A

Basic: What are the key structural features and synthetic routes for this benzoic acid derivative?

The compound contains a tetraoxobenzo[lmn][3,8]phenanthroline core with two 6-hydroxybenzoic acid substituents, forming a conjugated system ideal for applications in metal-organic frameworks (MOFs) or organic electronics. Synthesis typically involves polycondensation of dye monomers or coordination-driven self-assembly using precursors like naphthalene tetracarboxylic di-imide (NTCDI) derivatives . Key steps include:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) for solubility.
  • Characterization : Employ FT-IR, NMR, and X-ray crystallography to confirm linkage and purity.

Basic: Which analytical methods are suitable for quantifying this compound in complex matrices?

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Provides high sensitivity (detection limits ~4 ppm) for qualitative and quantitative analysis, especially in biological fluids .
  • Square-Wave Voltammetry (SWV) : Effective for detecting benzoic acid derivatives in sunscreen or cosmetics using boron-doped diamond (BDD) electrodes, with linear regression R² > 0.99 .
  • 1H-NMR Spectroscopy : Used in metabolomics to track glycine conjugation and urinary excretion patterns .

Basic: How does this compound interact with biological systems?

  • Yeast stress response : In Saccharomyces cerevisiae, benzoic acid derivatives upregulate multidrug transporters (e.g., Tpo1) under nitrogen limitation, altering intracellular polyamine and amino acid pools .
  • Human metabolism : Controlled intervention studies (24 subjects) show glycine conjugation as a detoxification pathway, detectable via urinary hippurate levels using NMR .

Advanced: What mechanistic insights exist for its role in MOF synthesis?

As a ligand, the compound’s phenolic hydroxyl and carboxylate groups facilitate coordination with metal nodes (e.g., Zn²⁺, Cu²⁺). Methodological considerations:

  • Linker design : Optimize steric hindrance by adjusting substituent positions to enhance porosity.
  • Post-synthetic modification : Functionalize the phenanthroline core for catalytic or sensing applications .

Advanced: How do thermodynamic properties like sublimation enthalpy vary across studies?

ΔsubH (kJ/mol) Temperature (K) Method Reference
90.9 ± 2.0340–410TG-TS
88.1 ± 0.2293–311TCM
Discrepancies arise from measurement techniques (e.g., thermogravimetry vs. torsion-effusion) and sample purity. Use lattice energy additive models (±2.3 kcal/mol error) for corrections .

Advanced: How can photocatalytic degradation of this compound be optimized?

The Taguchi method identifies critical parameters for UV/magnetic photocatalyst processes:

  • Key factors : Catalyst loading (TiO₂/Fe₃O₄ ratio), pH, and UV intensity.
  • Validation : ANOVA analysis to rank factor significance, achieving >90% removal efficiency .

Advanced: What is the role of amino acid conjugation in detoxification?

In a 5-hour metabolomics study:

  • Glycine conjugation : Benzoic acid binds to glycine via acyl-CoA synthetase, forming hippurate.
  • NMR protocol : Collect six urine samples per subject, use 500 MHz 1H-NMR with Chenomx software for metabolite profiling .

Advanced: How do yeast cells develop tolerance to benzoic acid stress?

  • Transcriptional regulation : Gcn4 and Stp1 upregulate TPO1 expression under nitrogen scarcity, enhancing efflux of toxic intermediates.
  • Experimental design : Use knockout strains (ΔGCN4, ΔSTP1) to validate transporter dependency via qPCR and LC-MS .

Advanced: Can this derivative serve as an organic cathode in lithium-ion batteries?

Yes, its naphthalene di-imide core enables reversible lithium intercalation. Key steps:

  • Electrode fabrication : Mix with carbon black and PVDF binder (80:10:10 wt%).
  • Cycling stability : Achieve 2157 mAh/g capacity over 100 cycles at 0.1C .

Advanced: How to resolve contradictions in preservation efficacy vs. toxicity data?

  • Dose-response analysis : Use LC-MS to quantify intracellular accumulation in yeast vs. mammalian cells .
  • Metabolite profiling : Compare urinary hippurate (detoxification marker) and oxidative stress biomarkers (e.g., 8-OHdG) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.